molecular formula C15H23IO3 B13487564 Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13487564
M. Wt: 378.25 g/mol
InChI Key: NYZMXBBQXUIEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core. Its structure includes:

  • A cyclohexyl substituent at position 3, contributing steric bulk and lipophilicity.
  • An ethyl ester at position 4, which influences solubility and metabolic stability.

Properties

Molecular Formula

C15H23IO3

Molecular Weight

378.25 g/mol

IUPAC Name

ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C15H23IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h11-12H,2-10H2,1H3

InChI Key

NYZMXBBQXUIEMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCCCC3)CI

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a series of organic reactions. One common method includes the use of photochemistry to access new building blocks via [2+2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through various transformations . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes several types of chemical reactions, including substitution and cycloaddition reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, the compound can participate in radical cyclopropanation reactions, leading to the formation of bicyclic structures with quaternary stereocenters . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be explored for its potential therapeutic properties, particularly in the development of new drugs. Additionally, its unique structure makes it valuable in the study of molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 1 (Iodomethyl vs. Other Groups)

Compound Name Substituent at Position 1 Key Properties/Applications
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Azidomethyl Azide group enables "click chemistry" for bioconjugation; dimethyl groups enhance steric hindrance .
[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol Methanol Hydroxyl group increases hydrophilicity; potential for esterification or oxidation .
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Aminomethyl Basic nitrogen facilitates salt formation (e.g., HCl), improving solubility and bioavailability .

Key Insight : The iodomethyl group in the target compound provides distinct reactivity for synthetic modifications compared to azides or alcohols.

Substituent Variations at Position 3 (Cyclohexyl vs. Other Groups)

Compound Name Substituent at Position 3 Key Properties/Applications
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 4-Cyanophenyl Aromaticity enhances rigidity; cyano group adds polarity and hydrogen-bonding potential .
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane Octyl Long alkyl chain increases hydrophobicity, favoring membrane permeability in drug design .
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(Trifluoromethoxy)phenyl Electron-withdrawing trifluoromethoxy group enhances metabolic stability and electronic properties .

Key Insight : The cyclohexyl group in the target compound balances lipophilicity and steric bulk, whereas phenyl or alkyl substituents modulate electronic and solubility profiles.

Variations in Bicyclic Core and Functional Groups

Compound Name Bicyclic Core Functional Group at Position 4 Key Differences
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate 2-Oxabicyclo[2.2.1]heptane Ester Larger bicyclo[2.2.1] system increases ring strain; ketone adds polarity .
Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate Spiro-oxetane Ester Spiro-oxetane enhances solubility and metabolic stability via ring tension .
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 2-Oxabicyclo[2.1.1]hexane Amino (as hydrochloride) Amino group introduces basicity; hydrochloride salt improves crystallinity .

Key Insight : Modifications to the bicyclic framework (e.g., spiro systems or larger rings) alter molecular rigidity and pharmacokinetic behavior.

Biological Activity

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C15H23IO3
  • Molecular Weight: 378.25 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCOC(=O)C12CC(C1)(OC2C3CCCCC3)CI

The compound features an iodomethyl group and an oxabicyclohexane ring , contributing to its distinctive chemical properties and potential applications in medicinal chemistry.

The mechanism of action for this compound may involve:

  • Target Interaction: The bicyclic structure allows the compound to fit into specific binding sites on proteins or enzymes, potentially inhibiting or activating various biological pathways.
  • Radical Chemistry: The compound can participate in radical reactions, which are crucial for many biochemical processes. This includes interactions with nucleophiles and electrophiles that could modulate cellular responses.

Synthesis Methods

The synthesis typically involves several organic reactions, including:

  • Photochemical [2+2] Cycloaddition: This method utilizes light to facilitate the formation of the bicyclic structure.
  • Radical Cyclopropanation Reactions: These reactions can lead to the formation of bicyclic structures with quaternary stereocenters.

Comparative Analysis with Related Compounds

To understand the potential biological activity better, this compound can be compared with other related bicyclic compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylateC15H21IO3Contains a spirocyclic structure
Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateC12H19IO3Features a methyl substitution on the bicyclic framework

Case Studies and Research Findings

Research on similar compounds indicates a range of biological activities:

  • Antimicrobial Studies: Compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains.
  • Anticancer Research: Studies have shown that bicyclic compounds can inhibit cancer cell lines through mechanisms such as inducing apoptosis or disrupting cell cycle progression.

Q & A

Q. What are the common synthetic routes for Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate?

The compound is synthesized via photochemical [2+2] cycloaddition to construct the bicyclic core, followed by iodomethylation. Key steps include:

  • Photocycloaddition : Use a mercury lamp (λ = 254–365 nm) in anhydrous THF or DCM under nitrogen to minimize side reactions.
  • Iodocyclization : Introduce the iodomethyl group using NaI or KI in polar aprotic solvents (e.g., DMF) at 60–80°C. Optimize reaction time (8–12 hrs) and catalyst loading (10–20 mol%) for yields >70% .

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography confirms the bicyclic framework and substituent geometry.
  • NMR spectroscopy :
  • ¹H NMR (CDCl₃): δ 3.7–4.1 ppm (iodomethyl CH₂I), δ 1.2–1.8 ppm (cyclohexyl protons), δ 4.2 ppm (ester OCH₂CH₃).
  • ¹³C NMR: 170–175 ppm (ester carbonyl), 80–85 ppm (oxabicyclo oxygen-bearing carbons) .

Q. What are the primary chemical reactions of this compound?

  • Nucleophilic substitution : The iodomethyl group reacts with azides, thiols, or amines in DMF at 50–70°C.
  • Oxidation : Use mCPBA or O₂ to oxidize the oxabicyclo ring, forming ketone derivatives.
  • Cycloaddition : Participate in Diels-Alder reactions with dienes to expand the bicyclic system .

Advanced Research Questions

Q. How can competing side reactions during [2+2] cycloaddition be minimized?

  • Steric control : Use bulky substituents on the diene/dienophile to favor endo selectivity.
  • Solvent optimization : Non-polar solvents (hexane) reduce radical recombination.
  • Computational guidance : DFT calculations predict transition states to optimize reaction coordinates (e.g., bond angles, diradical intermediates) .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

  • Chiral catalysts : Employ Ru(II)- or Ir(III)-based photocatalysts for enantioselective cycloaddition.
  • Chiral auxiliaries : Attach temporary stereodirecting groups (e.g., Evans oxazolidinones) to the ester moiety, removed post-cyclization .

Q. How does the cyclohexyl group influence reactivity compared to other substituents?

  • Steric effects : The cyclohexyl group reduces reaction rates in SN2 substitutions due to hindrance near the iodomethyl site.
  • Comparative studies : Substituents like methyl or trifluoromethyl (see table below) alter solubility and electronic effects, impacting reaction outcomes .
SubstituentReaction Rate (SN2)Solubility (H₂O, mg/mL)
Cyclohexyl (target)Moderate (k = 0.05 s⁻¹)<0.1
TrifluoromethylFast (k = 0.12 s⁻¹)0.5
MethylSlow (k = 0.03 s⁻¹)0.2

Application-Focused Questions

Q. What in vitro assays assess its potential as an antimicrobial agent?

  • Broth microdilution : Test against S. aureus (Gram+) and E. coli (Gram-) with MIC determination.
  • Mechanistic studies : Use fluorescence assays to evaluate membrane disruption (e.g., propidium iodide uptake) .

Q. How is this compound utilized in bioisosteric drug design?

  • Scaffold replacement : Its bicyclic core substitutes for benzene rings in kinase inhibitors, improving metabolic stability.
  • Case study : Analogues with azidomethyl groups (e.g., Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate) enable click chemistry for target validation .

Data Analysis & Troubleshooting

Q. How to resolve low yields in iodocyclization steps?

  • Moisture control : Use molecular sieves or anhydrous KI to prevent hydrolysis.
  • Catalyst screening : Test ZnI₂ or CuI instead of NaI for enhanced reactivity.
  • Kinetic monitoring : Track reaction progress via HPLC-MS to identify quenching points .

Q. Why do solvolysis reactions yield fragmented vs. substituted products?

  • Leaving group ability : Brosylate (Br⁻) favors fragmentation; tosylate (TsO⁻) promotes substitution.
  • Temperature : Higher temps (>80°C) shift equilibrium toward fragmentation (ΔG‡ fragmentation < substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.